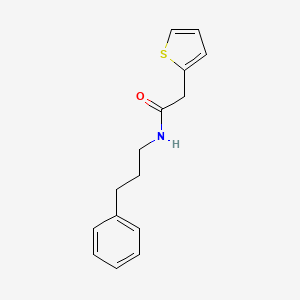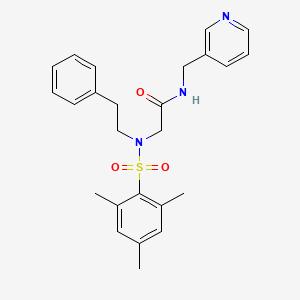![molecular formula C17H26N2O4S B4936921 N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4936921.png)
N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is a chemical compound that has been widely used in scientific research. This compound is commonly referred to as Sulfobutylether-β-cyclodextrin (SBE-β-CD) and is known for its ability to increase the solubility and bioavailability of poorly soluble drugs.
Wirkmechanismus
SBE-β-CD works by forming inclusion complexes with poorly soluble drugs. The hydrophobic portion of the drug molecule is encapsulated within the cavity of the cyclodextrin, while the hydrophilic portion is exposed to the aqueous environment. This increases the solubility of the drug and allows it to be more readily absorbed by the body.
Biochemical and Physiological Effects:
SBE-β-CD has been shown to have low toxicity and is generally well-tolerated by the body. It has been used in various preclinical and clinical studies without any significant adverse effects. SBE-β-CD has also been shown to have no significant effect on the pharmacokinetics or pharmacodynamics of the drugs it is used with.
Vorteile Und Einschränkungen Für Laborexperimente
The use of SBE-β-CD in lab experiments has several advantages, including improved solubility and bioavailability of poorly soluble drugs, increased stability of drugs, and improved drug delivery. However, there are also some limitations to its use, including the potential for drug-cyclodextrin interactions, the need for careful characterization of inclusion complexes, and the potential for batch-to-batch variability in the synthesis process.
Zukünftige Richtungen
There are several future directions for the use of SBE-β-CD in scientific research. One area of interest is the development of new drug delivery systems that incorporate SBE-β-CD. Another area of interest is the use of SBE-β-CD in the formulation of biologics, such as proteins and peptides. Additionally, there is ongoing research into the use of SBE-β-CD in the treatment of various diseases, including cancer and infectious diseases.
Conclusion:
SBE-β-CD is a valuable tool in scientific research, with a wide range of applications in drug solubilization and drug delivery. Its low toxicity and well-tolerated nature make it an attractive option for use in preclinical and clinical studies. Ongoing research into the use of SBE-β-CD in drug delivery and disease treatment is likely to yield exciting new developments in the future.
Synthesemethoden
SBE-β-CD is synthesized through a reaction between β-cyclodextrin and 1,4-butanesultone. The reaction is catalyzed by sodium hydroxide and is carried out in water at room temperature. The resulting product is then purified through a series of filtration and drying steps.
Wissenschaftliche Forschungsanwendungen
SBE-β-CD has been widely used in scientific research as a solubilizing agent for poorly soluble drugs. It has been shown to improve the bioavailability and efficacy of a wide range of drugs, including anticancer agents, antifungal agents, and anti-inflammatory agents. SBE-β-CD has also been used in the formulation of various drug delivery systems, such as liposomes and nanoparticles.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-methylpropyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)11-18-24(21,22)15-6-7-16(14(3)10-15)23-12-17(20)19-8-4-5-9-19/h6-7,10,13,18H,4-5,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLLQMDVKXYPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methylpropyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B4936856.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B4936873.png)
![N-(3-isoxazolylmethyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4936880.png)
![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![5-(2-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4936903.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)


![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)